

AS-605240: A Technical Guide to a Selective PI3Ky Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-605240 is a potent and selective, orally active inhibitor of phosphoinositide 3-kinase y (PI3Ky).[1][2] As an ATP-competitive inhibitor, it demonstrates significant selectivity for the y isoform over other Class I PI3K isoforms, making it a valuable tool for investigating the specific roles of PI3Ky in various physiological and pathological processes.[1][3][4] This document provides a comprehensive overview of the chemical structure, properties, and biological activity of AS-605240, including detailed experimental protocols and visualization of its signaling pathway and experimental applications.

Chemical Structure and Physicochemical Properties

AS-605240, with the chemical name 5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione, is a small molecule inhibitor belonging to the thiazolidinedione class.[1][5] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference	
Chemical Name	5-(6- Quinoxalinylmethylene)-2,4- thiazolidinedione	[1]	
Molecular Formula	C12H7N3O2S	[1][3][6]	
Molecular Weight	257.27 g/mol	[1][3][5][6]	
CAS Number	648450-29-7	[3][6]	
Appearance	Pink to orange solid	[6]	
SMILES	O=C(NC/1=O)SC1=C/C2=CC= C3N=CC=NC3=C2	[6]	
Solubility	Soluble in DMSO (up to 1.5 mg/ml with warming); Insoluble in water and ethanol.	[7]	
Storage	Store as a solid at -20°C for up to 3 years. Store solutions in DMSO at -20°C for up to 1 month or -80°C for up to 2 years. Avoid repeated freezethaw cycles.	[1][3][6][7]	

Pharmacological Properties Mechanism of Action

AS-605240 functions as an ATP-competitive inhibitor of PI3Ky.[1][4] By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the PI3K signaling cascade.

Potency and Selectivity

AS-605240 exhibits high potency for PI3Ky with an IC50 value of approximately 8 nM.[1][2][3] [4] It displays significant selectivity over other Class I PI3K isoforms, as detailed in the table



below.

PI3K Isoform	IC50 (nM)	Selectivity vs. PI3Ky	Reference
РІЗКу	8	-	[1][2][3][4]
ΡΙ3Κα	60	7.5-fold	[1][2][3][4]
РІЗКβ	270	>30-fold	[1][3][4]
ΡΙ3Κδ	300	>30-fold	[1][3][4]

Biological Activity and In Vitro/In Vivo Studies

AS-605240 has been demonstrated to modulate various cellular processes, primarily in the context of inflammation and immune responses.

In Vitro Activity

- Inhibition of PKB/Akt Phosphorylation: AS-605240 inhibits C5a-mediated Protein Kinase B
 (PKB, also known as Akt) phosphorylation in RAW264.7 mouse macrophages with an IC50
 of 90 nM.[3][4] It also blocks PKB phosphorylation induced by MCP-1.[3][4]
- Inhibition of Chemotaxis: The compound inhibits MCP-1-induced chemotaxis in mouse RAW264.7 cells.[3]

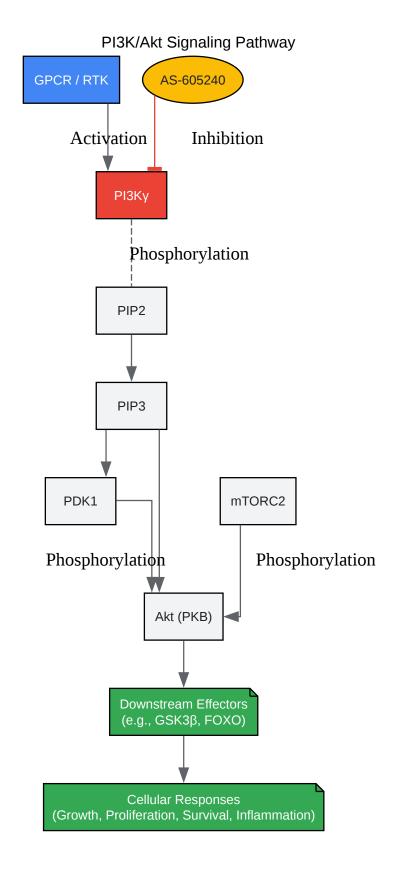
In Vivo Activity

- Anti-inflammatory Effects: In a RANTES-induced mouse model of peritonitis, AS-605240 reduces neutrophil chemotaxis with an ED50 of 9.1 mg/kg.[3][4]
- Efficacy in Arthritis Models: In mouse models of collagen-induced arthritis, oral administration of AS-605240 (50 mg/kg) suppresses joint inflammation and damage.[3][4]

Signaling Pathway

AS-605240 primarily targets the PI3Ky/Akt signaling pathway, which is a crucial regulator of cell growth, proliferation, survival, and inflammation.





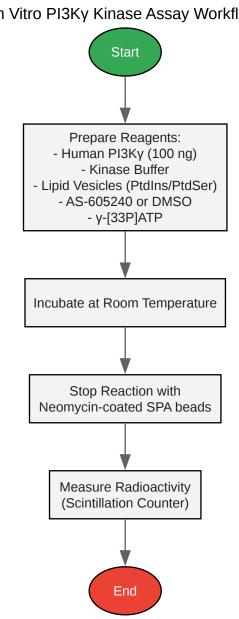
Click to download full resolution via product page

Caption: PI3K/Akt Signaling Pathway Inhibition by AS-605240.



Experimental Protocols In Vitro PI3Ky Lipid Kinase Assay

This protocol details the procedure for measuring the kinase activity of PI3Ky and the inhibitory effect of AS-605240.



In Vitro PI3Ky Kinase Assay Workflow

Click to download full resolution via product page

Caption: Workflow for the In Vitro PI3Ky Kinase Assay.



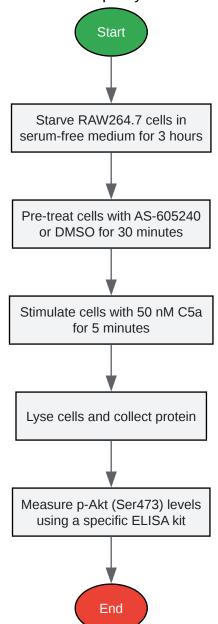
Methodology:

- Reaction Setup: In a suitable reaction vessel, combine 100 ng of human recombinant PI3Ky with kinase buffer (10 mM MgCl₂, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na₃VO₄, 0.1% Na Cholate).[3]
- Substrate Addition: Add lipid vesicles containing 18 μM PtdIns and 250 μM PtdSer.[3]
- Inhibitor/Vehicle Addition: Add AS-605240 at desired concentrations or DMSO as a vehicle control.[3]
- Initiate Reaction: Start the kinase reaction by adding 15 μ M ATP containing 100 nCi of γ [33P]ATP.[3]
- Incubation: Incubate the reaction mixture at room temperature for a specified time.
- Stop Reaction: Terminate the reaction by adding 250 μg of Neomycin-coated Scintillation Proximity Assay (SPA) beads.[3]
- Detection: Measure the incorporation of ³³P into the lipid substrate using a scintillation counter.

C5a-Mediated PKB/Akt Phosphorylation Assay in RAW264.7 Macrophages

This protocol outlines the procedure for assessing the effect of **AS-605240** on C5a-induced Akt phosphorylation in a cellular context.





C5a-Mediated PKB Phosphorylation Assay Workflow

Click to download full resolution via product page

Caption: Workflow for C5a-Mediated PKB Phosphorylation Assay.

Methodology:

• Cell Culture and Starvation: Culture RAW264.7 macrophages to the desired confluency. Prior to the experiment, starve the cells in a serum-free medium for 3 hours.[3][4]



- Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of AS-605240 or DMSO (vehicle control) for 30 minutes.[3][4]
- Stimulation: Stimulate the cells with 50 nM of C5a for 5 minutes.[3][4]
- Cell Lysis: Lyse the cells to extract total protein.
- Detection: Monitor the phosphorylation of PKB/Akt at Serine 473 using a phospho-specific antibody and a standard ELISA protocol.[3][4]

In Vivo RANTES-Induced Peritonitis Model

This protocol describes a mouse model of peritonitis to evaluate the in vivo anti-inflammatory efficacy of **AS-605240**.

Methodology:

- Animal Model: Utilize female Balb/c or C3H mice.
- Induction of Peritonitis: Induce peritonitis by intraperitoneal injection of RANTES (CCL5).
- Drug Administration: Administer AS-605240 orally at various doses (e.g., up to 50 mg/kg).[3]
- Assessment: At a specified time point after induction, collect peritoneal lavage fluid.
- Cell Counting: Quantify the number of neutrophils in the peritoneal lavage fluid to assess the
 extent of inflammation and the effect of AS-605240 treatment. The ED50 for the reduction of
 neutrophil chemotaxis has been reported as 9.1 mg/kg.[3][4]

In Vivo Collagen-Induced Arthritis (CIA) Model

This protocol details a widely used mouse model of rheumatoid arthritis to assess the therapeutic potential of **AS-605240**.

Methodology:

Animal Model: Use male DBA/1 mice.



- Induction of Arthritis: Induce arthritis by immunization with type II collagen emulsified in Complete Freund's Adjuvant.
- Drug Administration: Once arthritis is established, administer AS-605240 orally at a dose of 50 mg/kg.[3][4]
- Clinical Assessment: Monitor the development and severity of arthritis by scoring joint inflammation and swelling.
- Histological Analysis: At the end of the study, collect joints for histological analysis to assess cartilage and bone erosion.

Conclusion

AS-605240 is a well-characterized, potent, and selective inhibitor of PI3Ky. Its demonstrated efficacy in various in vitro and in vivo models of inflammation highlights its utility as a research tool for elucidating the role of PI3Ky in immune cell function and inflammatory diseases. The detailed protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of targeting PI3Ky with **AS-605240**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. selleckchem.com [selleckchem.com]
- 2. AS 605240 | CAS 648450-29-7 | AS605240 | Tocris Bioscience [tocris.com]
- 3. adooq.com [adooq.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cellagentech.com [cellagentech.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tribioscience.com [tribioscience.com]



To cite this document: BenchChem. [AS-605240: A Technical Guide to a Selective PI3Ky Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b7852547#as-605240-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com